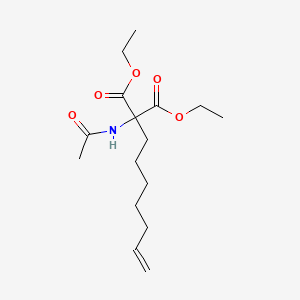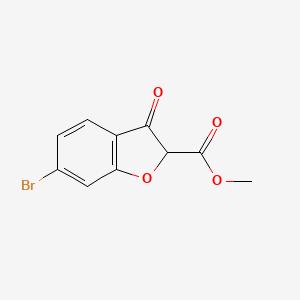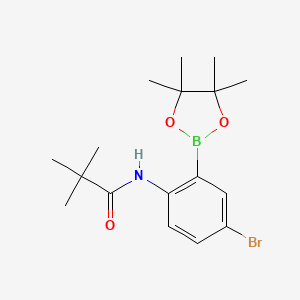
2-(4-Ethylphenylcarbonothioyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Ethylphenylcarbonothioyl)benzoic acid is an organic compound that features a benzoic acid moiety substituted with a 4-ethylphenylcarbonothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylphenylcarbonothioyl)benzoic acid typically involves the reaction of 4-ethylbenzenethiol with a benzoic acid derivative. One common method is the condensation reaction between 4-ethylbenzenethiol and 2-bromobenzoic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve recrystallization or chromatographic techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethylphenylcarbonothioyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfonic acids or sulfoxides.
Reduction: The carbonothioyl group can be reduced to form corresponding hydrocarbons.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions to introduce substituents onto the aromatic rings.
Major Products Formed
Oxidation: Sulfonic acids, sulfoxides
Reduction: Hydrocarbons
Substitution: Halogenated or nitrated aromatic compounds
Scientific Research Applications
2-(4-Ethylphenylcarbonothioyl)benzoic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives may have potential as bioactive compounds or enzyme inhibitors.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Ethylphenylcarbonothioyl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The carbonothioyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. Additionally, the aromatic rings can engage in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylphenylcarbonothioyl)benzoic acid
- 2-(4-Chlorophenylcarbonothioyl)benzoic acid
- 2-(4-Nitrophenylcarbonothioyl)benzoic acid
Uniqueness
2-(4-Ethylphenylcarbonothioyl)benzoic acid is unique due to the presence of the ethyl group, which can influence its chemical reactivity and physical properties. Compared to its methyl, chloro, or nitro analogs, the ethyl group provides different steric and electronic effects, potentially leading to distinct biological activities and industrial applications.
Properties
Molecular Formula |
C16H14O2S |
|---|---|
Molecular Weight |
270.3 g/mol |
IUPAC Name |
2-(4-ethylbenzenecarbothioyl)benzoic acid |
InChI |
InChI=1S/C16H14O2S/c1-2-11-7-9-12(10-8-11)15(19)13-5-3-4-6-14(13)16(17)18/h3-10H,2H2,1H3,(H,17,18) |
InChI Key |
FDQNRMFLMMOFEF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=S)C2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(Butan-2-yl)amino]pyridine-2-carbonitrile](/img/structure/B13325384.png)


![2-[5-(2,2,2-Trifluoroethyl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B13325407.png)
![9-Cyclopropyl-3-hydrazinyl-9-azabicyclo[3.3.1]nonane](/img/structure/B13325416.png)









